trans-3-Methyl-cyclopentylamine
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Overview
Description
trans-3-Methyl-cyclopentylamine: is an organic compound with the molecular formula C6H13N. It is a cycloalkane derivative where a methyl group is attached to the third carbon of the cyclopentylamine ring in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-cyclopentylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 3-methyl-cyclopentene in the presence of ammonia, followed by catalytic reduction to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: trans-3-Methyl-cyclopentylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Methyl-cyclopentylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-3-Methyl-cyclopentylamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Cyclopentylamine: Lacks the methyl group, resulting in different reactivity and properties.
3-Methyl-cyclopentanol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
trans-2-Methyl-cyclopentylamine: The methyl group is attached to a different carbon, affecting its stereochemistry and reactivity .
Uniqueness: trans-3-Methyl-cyclopentylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1S,3S)-3-methylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSDLSVHUCRFI-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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